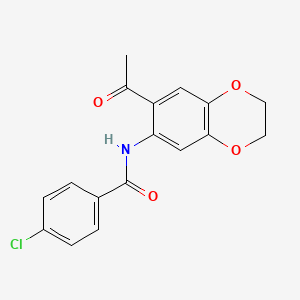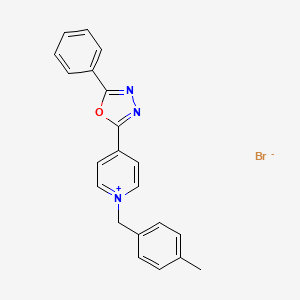![molecular formula C22H25N3S B4937177 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline](/img/structure/B4937177.png)
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline, also known as MMQ, is a synthetic compound that belongs to the class of quinolone derivatives. It has been found to have potential therapeutic applications due to its unique chemical structure and pharmacological properties.
作用机制
The exact mechanism of action of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline is not fully understood. It is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA repair. These actions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has also been shown to inhibit the replication of viruses and bacteria. In addition, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has not been extensively studied in animal models, which limits its potential use in preclinical studies.
未来方向
There are several future directions for the study of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline. Another area of research is the investigation of the potential use of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline in animal models and in humans. Finally, the potential use of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline in combination with other drugs for the treatment of cancer and other diseases should be explored.
合成方法
The synthesis of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline involves several steps, including the condensation of 2-chloro-4-methylquinoline with 4-(2-methylphenyl)piperazine, followed by the addition of methylthiol group to the quinoline ring. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to obtain high yield and purity of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline.
科学研究应用
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has also been investigated for its potential use as an antimalarial drug. In addition, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
4-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-7-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S/c1-16-6-4-5-7-21(16)24-10-12-25(13-11-24)22-14-17(2)19-9-8-18(26-3)15-20(19)23-22/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNJNDPZIHBDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC(=C4)SC)C(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-7-methylsulfanylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorobenzyl)-6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4937106.png)

![(4aS*,8aR*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4937117.png)

![2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4937129.png)
![8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937133.png)

![8-[2-(4-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4937141.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4937148.png)
![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4937175.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4937181.png)

![N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937201.png)